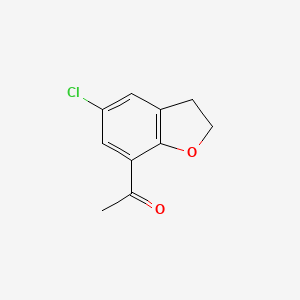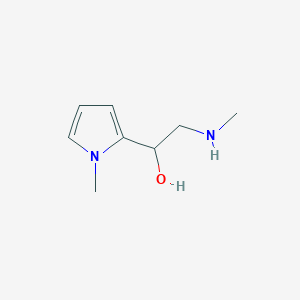
2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol
概要
説明
2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol is an organic compound that belongs to the class of ethanolamines These compounds are characterized by the presence of an ethanol group attached to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol typically involves the reaction of 1-methyl-1H-pyrrole with a suitable alkylating agent, followed by the introduction of the ethanolamine moiety. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
科学的研究の応用
2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)-2-(ethylamino)ethanol
- 1-(1-Methyl-1H-pyrrol-2-yl)-2-(propylamino)ethanol
- 1-(1-Methyl-1H-pyrrol-2-yl)-2-(butylamino)ethanol
Uniqueness
2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol is unique due to its specific structure, which may confer distinct chemical and biological properties compared to similar compounds. Its unique combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
2-(methylamino)-1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-9-6-8(11)7-4-3-5-10(7)2/h3-5,8-9,11H,6H2,1-2H3 |
InChIキー |
YDMISCJMDKCPCV-UHFFFAOYSA-N |
正規SMILES |
CNCC(C1=CC=CN1C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
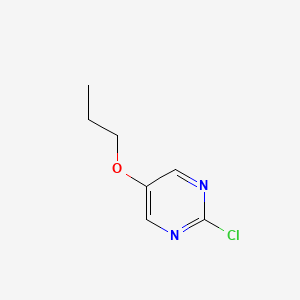


![7-Bromo-4-methylsulfanylthieno[3,2-d]pyrimidine](/img/structure/B8613641.png)
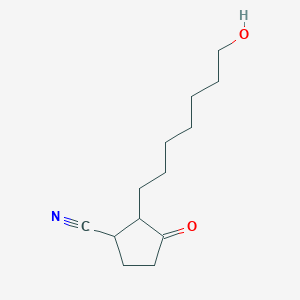
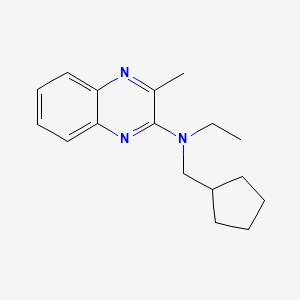
methanone](/img/structure/B8613666.png)
![7,7,8,9,9-Pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8613671.png)

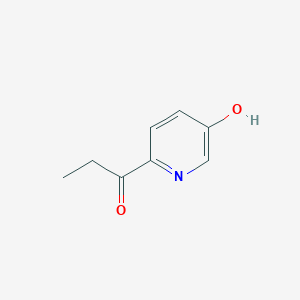

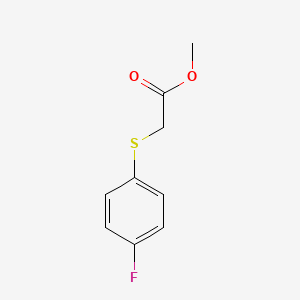
![N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B8613710.png)
